molecular formula C4H9ClF3N B1355300 1,1,1-Trifluoro-2-butanamine hydrochloride CAS No. 758-33-8

1,1,1-Trifluoro-2-butanamine hydrochloride

Cat. No. B1355300
CAS RN: 758-33-8
M. Wt: 163.57 g/mol
InChI Key: BPUMYAARUOVRFP-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-butanamine hydrochloride, also known as 1-(Trifluoromethyl)propylamine hydrochloride, is a chemical compound with the molecular formula C4H8F3N · HCl . It has a molecular weight of 163.57 g/mol .


Synthesis Analysis

The synthesis of 1,1,1-Trifluoro-2-butanamine hydrochloride involves reaction conditions with sodium nitrite in perchloric acid . The yield of the reaction is reported to be 60% .


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-2-butanamine hydrochloride consists of a butanamine backbone with three fluorine atoms attached to the second carbon atom . The molecule also includes a hydrochloride group .


Physical And Chemical Properties Analysis

1,1,1-Trifluoro-2-butanamine hydrochloride has a molecular weight of 163.57 g/mol . It has two hydrogen bond donor counts and four hydrogen bond acceptor counts . The compound has a rotatable bond count of one . The exact mass and monoisotopic mass of the compound are 163.0375615 g/mol .

Scientific Research Applications

Synthesis and Characterization of Complexes

  • Ytterbium(III) Complexes Synthesis: The synthesis of ytterbium(III) complexes using various β-diketones, including 1,1,1-trifluoro-2-butanamine hydrochloride, was studied. These complexes were characterized for their structural and luminescence properties (Martín‐Ramos et al., 2013).

Chemical Synthesis and Reaction Studies

  • Regioselectivity in Synthesis: Research into the regioselectivity of synthesizing 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles from reactions involving 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones was conducted (Martins et al., 2012).
  • Synthesis of Trifluoromethylated Furan Derivatives: The reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-arylbutan-2,4-diones leading to the formation of new trifluoromethylated furan derivatives was explored (Mosslemin et al., 2004).

Analytical and Physical Chemistry Applications

  • Investigation in Enantiomer Synthesis: A study on the synthesis of enantiomerically enriched 1,1,1-trifluoro-2-propanamine, highlighting the challenges and intricacies in the stereochemistry involved (Packer et al., 2017).
  • Heterocyclic Compounds Synthesis: Reactions involving 1,1,1-trifluoro-4,4-bis(methylthio)but-3-en-2-one were studied for the production of various novel trifluoromethylated heterocyclic compounds (Barabanov et al., 2012).

Environmental Impact and Safety

  • Trifluoroacetate Environmental Impact: The study on the atmospheric degradation of compounds like 1,1,1-trifluoro-2-butanamine hydrochloride and the environmental accumulation of trifluoroacetate highlighted environmental concerns (Jordan & Frank, 1999).
  • Solubility and Diffusivity in Ionic Liquids: Research on the solubility and diffusivity of hydrofluorocarbons, including derivatives of 1,1,1-trifluoro-2-butanamine hydrochloride, in room-temperature ionic liquids provided insights into their physical properties (Shiflett & Yokozeki, 2006).

Safety And Hazards

1,1,1-Trifluoro-2-butanamine hydrochloride is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

1,1,1-trifluorobutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c1-2-3(8)4(5,6)7;/h3H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUMYAARUOVRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545200
Record name 1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2-butanamine hydrochloride

CAS RN

758-33-8
Record name 1,1,1-Trifluorobutan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluorobutan-2-amine hydrochloride
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